2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-piperidine
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Overview
Description
2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-piperidine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives.
Cyclobutyl Substitution: The cyclobutyl group can be introduced through a substitution reaction using appropriate cyclobutyl halides.
Piperidine Attachment: The final step involves the attachment of the piperidine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-piperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-pyridine
- 2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-morpholine
Uniqueness
2-(2-Cyclobutyl-5-methyl-2H-pyrazol-3-yl)-piperidine is unique due to its specific structural features, such as the presence of both a cyclobutyl group and a piperidine ring. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
2-(2-cyclobutyl-5-methylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C13H21N3/c1-10-9-13(12-7-2-3-8-14-12)16(15-10)11-5-4-6-11/h9,11-12,14H,2-8H2,1H3 |
InChI Key |
RCZJUYYPSBQPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2CCCCN2)C3CCC3 |
Origin of Product |
United States |
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